(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid hydrochloride
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Overview
Description
(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxane ring and an amino acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(oxan-4-yloxy)propanoic acid hydrochloride typically involves the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino acid moiety: This step involves the coupling of the oxane ring with a suitable amino acid derivative, often using peptide coupling reagents such as EDCI or DCC.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the free base form of the compound to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxane ring can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can target the oxane ring or the amino acid moiety, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: The compound may be used in studies of enzyme-substrate interactions, protein-ligand binding, and other biochemical processes.
Industry: The compound may be used in the production of specialty chemicals, polymers, or other materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(oxan-4-yloxy)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxane ring and amino acid moiety may play key roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid: The free base form of the compound.
(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid methyl ester: A methyl ester derivative with different solubility and stability properties.
(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid ethyl ester: An ethyl ester derivative with similar properties to the methyl ester.
Uniqueness
(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid hydrochloride is unique due to its combination of an oxane ring and an amino acid moiety, which imparts specific chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it particularly suitable for various experimental and industrial applications.
Properties
CAS No. |
2343963-96-0 |
---|---|
Molecular Formula |
C8H16ClNO4 |
Molecular Weight |
225.7 |
Purity |
91 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.